molecular formula C4H10N2O2 B1594033 2,4-Diaminobutyric acid CAS No. 305-62-4

2,4-Diaminobutyric acid

Cat. No.: B1594033
CAS No.: 305-62-4
M. Wt: 118.13 g/mol
InChI Key: OGNSCSPNOLGXSM-UHFFFAOYSA-N
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Description

. It is characterized by the presence of two amino groups attached to the butyric acid backbone at positions 2 and 4. This compound is known for its role as a γ-aminobutyric acid (GABA) transaminase inhibitor and a GABA reuptake inhibitor .

Biochemical Analysis

Biochemical Properties

2,4-Diaminobutanoic acid plays a crucial role in biochemical reactions. It acts as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This action further elevates levels of GABA .

Cellular Effects

The effects of 2,4-Diaminobutanoic acid on various types of cells and cellular processes are significant. It has been found to have cytolytic effects on a human glioma cell line, SKMG-1, and normal human fibroblasts . The concentrations of 2,4-Diaminobutanoic acid necessary to reduce the cell count to 50% of control following a 24-h incubation at 37°C are 12.5 mM for the human fibroblasts and 20 mM for the glioma cell line .

Molecular Mechanism

The molecular mechanism of 2,4-Diaminobutanoic acid involves its role as an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor . This action further elevates levels of GABA .

Temporal Effects in Laboratory Settings

It is known that the compound has cytolytic effects on certain cell lines, indicating potential changes over time in cellular function .

Dosage Effects in Animal Models

The effects of 2,4-Diaminobutanoic acid vary with different dosages in animal models

Metabolic Pathways

It is known that the compound plays a role in the metabolism of GABA, acting as a GABA-T non-competitive inhibitor and a GABA reuptake inhibitor .

Preparation Methods

The preparation of 2,4-diaminobutyric acid can be achieved through various synthetic routes. One common method involves the hydrolysis of γ-poly(diaminobutyric acid), followed by separation and drying . Another method includes the reaction of hydrogen bromide with this compound to form its hydrobromide salt . Industrial production methods often involve controlled reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

2,4-Diaminobutyric acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

2,4-diaminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSCSPNOLGXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862749
Record name 2,4-Diaminobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Diaminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

305-62-4
Record name 2,4-Diaminobutyric acid
Source CAS Common Chemistry
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Record name 2,4-Diaminobutyric acid
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Record name 2,4-Diaminobutanoic acid
Source EPA DSSTox
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Record name 2,4-diaminobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.607
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Record name 2,4-DIAMINOBUTYRIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
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Record name 2,4-Diaminobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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